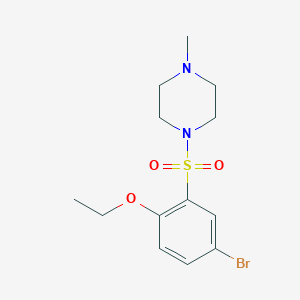
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is a chemical compound with the molecular formula C13H19BrN2O3S and a molecular weight of 363.27 g/mol. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of phenol derivatives.
Scientific Research Applications
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Bromo-2-hydroxyphenyl)sulfonyl-4-methylpiperazine: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
1-(5-BROMO-2-ETHOXYBENZENESULFONYL)-4-METHYLPIPERAZINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19BrN2O3S |
|---|---|
Molecular Weight |
363.27 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
DAOPNXNFSAZIFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)
![N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275578.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
